molecular formula C18H24ClNO3 B12650342 Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- CAS No. 91944-93-3

Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl-

Cat. No.: B12650342
CAS No.: 91944-93-3
M. Wt: 337.8 g/mol
InChI Key: CBDIJKFIVWMZGE-UHFFFAOYSA-N
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Description

Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a 2-chloro-4-methoxyphenoxy group attached to a heptyl chain, and a 3-methyl group on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- typically involves multiple steps. One common method starts with the preparation of the 2-chloro-4-methoxyphenoxy heptyl intermediate. This intermediate is then reacted with a suitable isoxazole precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral or antibacterial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)octyl)-3-methyl-
  • Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)hexyl)-3-methyl-

Uniqueness

Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is unique due to its specific heptyl chain length and the presence of the 2-chloro-4-methoxyphenoxy group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

91944-93-3

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

5-[7-(2-chloro-4-methoxyphenoxy)heptyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C18H24ClNO3/c1-14-12-16(23-20-14)8-6-4-3-5-7-11-22-18-10-9-15(21-2)13-17(18)19/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

CBDIJKFIVWMZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCOC2=C(C=C(C=C2)OC)Cl

Origin of Product

United States

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